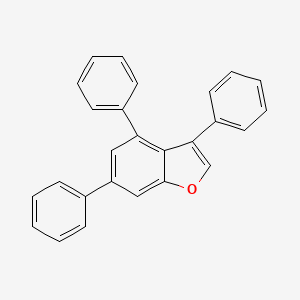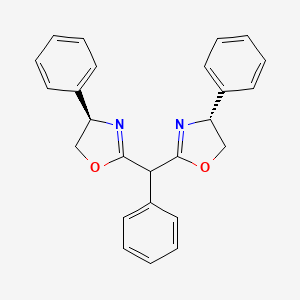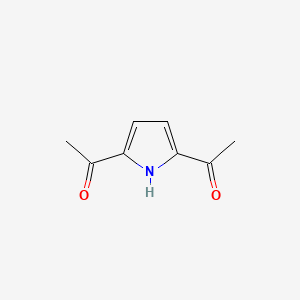
1,1'-(1H-pyrrole-2,5-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1H-Pyrrole-2,5-diyl)diethanone is an organic compound characterized by the presence of a pyrrole ring substituted with ethanone groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-pyrrole-2,5-diyl)diethanone typically involves the reaction of pyrrole with acetic anhydride under acidic conditions. The reaction proceeds through electrophilic substitution, where the acetic anhydride acts as the acetylating agent, introducing ethanone groups at the 2 and 5 positions of the pyrrole ring.
Industrial Production Methods: Industrial production of 1,1’-(1H-pyrrole-2,5-diyl)diethanone may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions: 1,1’-(1H-Pyrrole-2,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.
科学研究应用
1,1’-(1H-Pyrrole-2,5-diyl)diethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 1,1’-(1H-pyrrole-2,5-diyl)diethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of specific proteins. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
1,1’-(1H-Pyrrole-2,5-diyl)diethanamine: This compound has amine groups instead of ethanone groups, leading to different chemical properties and reactivity.
1,1’-(1H-Pyrrole-2,5-diyl)diethanol:
Uniqueness: 1,1’-(1H-Pyrrole-2,5-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
1-(5-acetyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-4-8(9-7)6(2)11/h3-4,9H,1-2H3 |
InChI 键 |
XBGJHMUFLXNHIV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(N1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


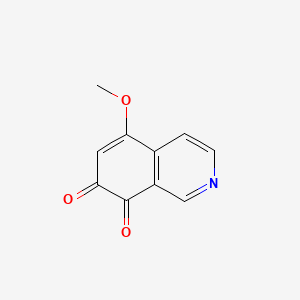
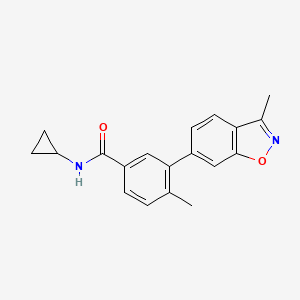
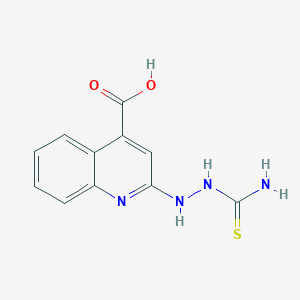
![(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
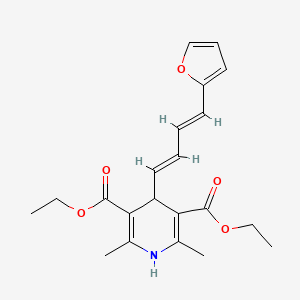
![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
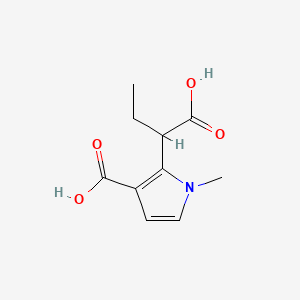
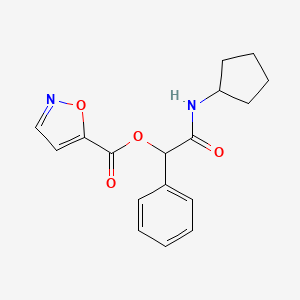
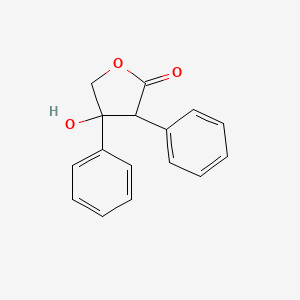
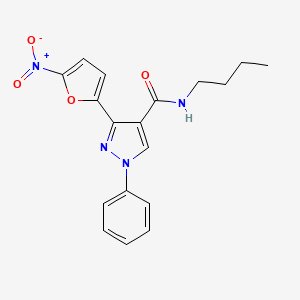
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
